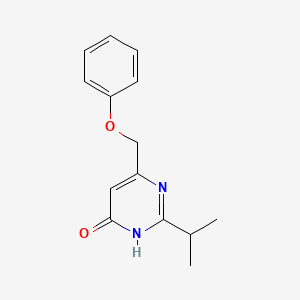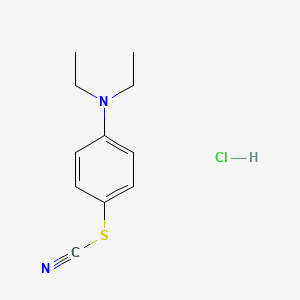![molecular formula C17H14ClN3S B11953055 (1E)-1-phenylethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11953055.png)
(1E)-1-phenylethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-1-phenylethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenylethanone moiety linked to a thiazolyl hydrazone group. The presence of the chlorophenyl group further enhances its chemical properties, making it a subject of interest for chemists and researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-phenylethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone typically involves the condensation of 1-phenylethanone with 4-(4-chlorophenyl)-1,3-thiazol-2-yl hydrazine. This reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and minimize impurities. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-1-phenylethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
(1E)-1-phenylethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism by which (1E)-1-phenylethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of the target molecule. This interaction can trigger various biochemical pathways, leading to the desired biological or chemical effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1E)-1-phenylethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone
- (1E)-1-phenylethanone [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone
- (1E)-1-phenylethanone [4-(4-fluorophenyl)-1,3-thiazol-2-yl]hydrazone
Uniqueness
The presence of the chlorophenyl group in (1E)-1-phenylethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone imparts unique chemical properties, such as increased reactivity and potential bioactivity, distinguishing it from its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C17H14ClN3S |
|---|---|
Poids moléculaire |
327.8 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-N-[(E)-1-phenylethylideneamino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H14ClN3S/c1-12(13-5-3-2-4-6-13)20-21-17-19-16(11-22-17)14-7-9-15(18)10-8-14/h2-11H,1H3,(H,19,21)/b20-12+ |
Clé InChI |
UPVNDJQRTTXLIG-UDWIEESQSA-N |
SMILES isomérique |
C/C(=N\NC1=NC(=CS1)C2=CC=C(C=C2)Cl)/C3=CC=CC=C3 |
SMILES canonique |
CC(=NNC1=NC(=CS1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


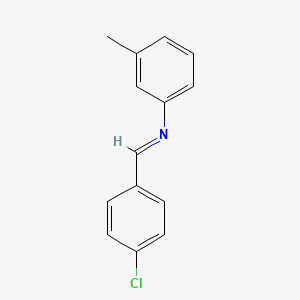
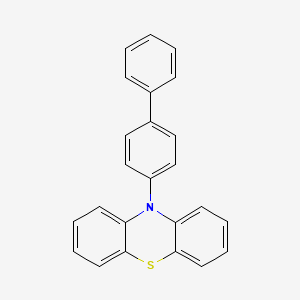
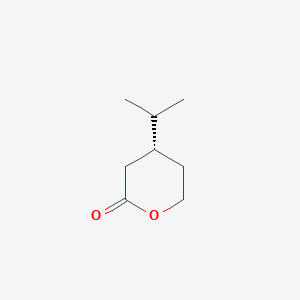

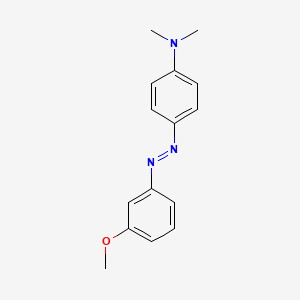


![4-methoxy-N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11953020.png)
![4-(3-Bromobenzo[b]thiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11953022.png)

![Butyramide, N-[2,2,2-trichloro-1-(2,4-dimethylphenylamino)ethyl]-](/img/structure/B11953039.png)

